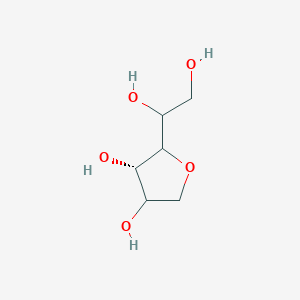
Bismuth hydroxide (Bi(OH)3)
Overview
Description
Bismuth hydroxide (Bi(OH)3) is a non-fully characterized chemical compound of bismuth . It is produced as white flakes when alkali is added to a solution of a bismuth salt and is usually described as bismuth oxide hydrate or bismuth hydrate .
Synthesis Analysis
The synthesis of Bismuth (III) Hydroxide involves the reaction of a bismuth salt, usually bismuth nitrate, with a strong base such as sodium hydroxide . The reaction results in a precipitate of bismuth hydroxide . Sodium hydroxide reacts with bismuth (III) ion to produce a precipitate of Bi(OH)3 .Molecular Structure Analysis
The molecular formula of Bismuth hydroxide is Bi(OH)3 . It is an amphoteric hydroxide, meaning it can behave as an acid or a base, depending on its environment .Chemical Reactions Analysis
Sodium hydroxide reacts with bismuth (III) ion to produce a precipitate of Bi(OH)3 . Bi(OH)3 does not dissolve in excess ammonia or sodium hydroxide, but does dissolve in acids .Physical And Chemical Properties Analysis
Bismuth (III) Hydroxide appears as a light yellow solid at room temperature . It is an amphoteric hydroxide, meaning it can behave as an acid or a base, depending on its environment . It is insoluble in water, soluble in acids .Scientific Research Applications
Photocatalytic Activity
Bismuth hydroxide has been found to be a highly efficient photocatalyst . A novel Bi(OH)3 photocatalyst was successfully synthesized, which exhibits efficient activity in both photocatalytic CO2 reduction and phenol decomposition . The CO production rate was 36 μmol g−1 h−1 and the phenol degradation rate was 92.7% .
Biomedical Applications
Bismuth-based nanoparticles, which can include bismuth hydroxide, have versatile biomedical applications . These nanoparticles have unique structural, physicochemical, and compositional features that make them suitable for various biological applications, including drug delivery, antimicrobial activity, bioimaging, cancer therapy, biosensing, and tissue engineering .
Absorbent Material
Bismuth hydroxide is used as an absorbent . It can be used to absorb various substances in different contexts, although the specific applications can vary widely.
Hydrolysis of Ribonucleic Acid (RNA)
Bismuth hydroxide is used in the hydrolysis of ribonucleic acid (RNA) . This can be particularly useful in molecular biology and genetic research.
Isolation of Plutonium
Bismuth hydroxide is used in the isolation of plutonium from irradiated uranium . This application is particularly relevant in nuclear chemistry and related fields.
Semiconductor Applications
Bismuth hydroxide has been used to create a novel semiconductor with highly-efficient photocatalytic activity . This semiconductor exhibits efficient activity in both photocatalytic CO2 reduction and phenol decomposition .
Mechanism of Action
Target of Action
Bismuth hydroxide (Bi(OH)3) primarily targets photocatalytic reactions . It is a semiconductor that exhibits efficient activity in both photocatalytic CO2 reduction and phenol decomposition . The compound’s primary role is to facilitate these reactions, making it a valuable tool in environmental and industrial applications .
Mode of Action
Bismuth hydroxide (Bi(OH)3) interacts with its targets through its unique physicochemical properties. It benefits from suitable band positions, abundant alkaline groups, and oxygen vacancies . These characteristics allow the compound to exhibit efficient activity in photocatalytic reactions . In the presence of light, Bi(OH)3 can catalyze the reduction of CO2 and the decomposition of phenol .
Biochemical Pathways
The primary biochemical pathway affected by Bi(OH)3 is the photocatalytic reduction of CO2 and the decomposition of phenol . Through this pathway, Bi(OH)3 can convert CO2 into a more usable form and break down phenol, a harmful environmental pollutant .
Result of Action
The action of Bi(OH)3 results in the efficient reduction of CO2 and decomposition of phenol . Specifically, it can achieve a CO production rate of 36 μmol g−1 h−1 and a 92.7% degradation rate of phenol in 180 minutes . These results highlight the compound’s potential in environmental remediation and industrial applications .
Action Environment
The action of Bi(OH)3 is influenced by environmental factors such as light and the presence of CO2 and phenol . As a photocatalyst, its activity is dependent on light exposure. Additionally, the presence and concentration of CO2 and phenol in the environment will affect the compound’s efficacy .
Safety and Hazards
Bismuth (III) Hydroxide, like many chemical substances, poses some health risks and should be handled with appropriate caution . Although bismuth is less toxic than other heavy metals, prolonged exposure can still lead to health problems. Contact with the skin can cause irritation, and inhalation can cause respiratory issues .
Future Directions
A novel Bi(OH)3 photocatalyst was successfully synthesized . Benefiting from the suitable band positions, abundant alkaline groups and oxygen vacancies, the as-prepared semiconductor exhibits efficient activity in both photocatalytic CO2 reduction with a CO production rate of 36 μmol g−1 h−1 and phenol decomposition .
properties
InChI |
InChI=1S/Bi.3H2O/h;3*1H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQAJTTVJUUIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Bi] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiH6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065053 | |
| Record name | Bismuth hydroxide (Bi(OH)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.026 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish-white solid; [Merck Index] White or yellow odorless powder; [Alfa Aesar MSDS] | |
| Record name | Bismuth hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9564 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bismuth hydroxide (Bi(OH)3) | |
CAS RN |
10361-43-0 | |
| Record name | Bismuth hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth hydroxide (Bi(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth hydroxide (Bi(OH)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Bismuth hydroxide (Bi(OH)3) an efficient photocatalyst?
A1: The research highlights three key features of the synthesized Bismuth hydroxide that contribute to its photocatalytic efficiency []:
Q2: What photocatalytic applications are demonstrated for Bi(OH)3 in the research?
A2: The research demonstrates the effectiveness of Bi(OH)3 in two key photocatalytic applications []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)

![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)








![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)